molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No.: B1607314
CAS No.: 15351-42-5
M. Wt: 238.24 g/mol
InChI Key: YLPHHYHMUZCODZ-UHFFFAOYSA-N
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Description

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a heterocyclic compound featuring an eight-membered ring structure with two nitrogen atoms and four double bonds. This compound is known for its unique saddle-shaped geometry, which is analogous to cyclooctatetraenes and 8annulenes . It has garnered significant interest in the fields of supramolecular and materials chemistry due to its intriguing structural and electronic properties .

Mechanism of Action

Target of Action

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials, and structural chemistry

Mode of Action

It’s known that the compound has a unique saddle-shaped structure . This structure could potentially interact with its targets in a unique way, leading to changes in the target’s function. More research is needed to elucidate the exact mode of action.

Biochemical Pathways

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially affect multiple biochemical pathways

Result of Action

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially have a wide range of molecular and cellular effects

Action Environment

It’s known that dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks This suggests that the compound could potentially be influenced by a wide range of environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione typically involves the intramolecular cyclization of amino aldehyde precursors. One common method includes the selective reduction of nitro benzamides to form amino aldehydes, which then undergo cyclization to yield the desired diazocine derivative . Another approach involves the treatment of 2-alkylaminobenzaldehydes with hydrogen chloride solution in dioxane at room temperature, leading to the formation of 5,11-dialkyl-5,6,11,12-tetrahydro-6,12-epoxydibenzo[b,f][1,5]diazocines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, electrochemical reduction of diazocine derivatives can lead to the formation of indolo[3,2-b]indoles . Additionally, the compound can participate in cycloaddition reactions due to its conjugated double bonds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, dioxane, and various reducing agents such as zinc and trifluoroacetic acid . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.

Major Products Formed: Major products formed from the reactions of this compound include indolo[3,2-b]indoles and other diazocine derivatives with modified electronic and structural properties .

Properties

IUPAC Name

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHHYHMUZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302492
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15351-42-5
Record name 15351-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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